molecular formula C6H14ClN3O B6225342 (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride CAS No. 2770353-42-7

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride

Cat. No. B6225342
CAS RN: 2770353-42-7
M. Wt: 179.6
InChI Key:
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Description

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride, also known as NMP-HCl, is an important chemical compound used in a variety of scientific research applications. It is a versatile substance, having both biochemical and physiological effects when used in laboratory experiments. NMP-HCl is commonly used in the synthesis of other compounds, and it is also used in a range of studies, such as those involving protein folding, enzyme reactions, and drug discovery.

Scientific Research Applications

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride is used in a variety of scientific research applications. It is commonly used in the synthesis of other compounds, such as peptides and proteins. (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride is also used in studies involving protein folding, enzyme reactions, and drug discovery. In addition, (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride has been used in the development of new drugs and in the study of molecular interactions.

Mechanism of Action

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride is a versatile compound that has both biochemical and physiological effects when used in laboratory experiments. It acts as an inhibitor of enzymes, meaning that it blocks the action of certain enzymes, resulting in the inhibition of certain biochemical reactions. (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride also acts as a substrate for certain enzymes, meaning that it can be used to activate certain biochemical reactions.
Biochemical and Physiological Effects
(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride has a variety of biochemical and physiological effects when used in laboratory experiments. It can act as an inhibitor of enzymes, resulting in the inhibition of certain biochemical reactions. (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride can also act as a substrate for certain enzymes, resulting in the activation of certain biochemical reactions. In addition, (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride has been shown to have an effect on the folding of proteins and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride has a number of advantages when used in laboratory experiments. It is a versatile compound that can be used in a variety of different experiments. In addition, it is relatively easy to synthesize, and it can be used as an inhibitor or substrate for certain enzymes. However, there are also some limitations to using (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride in laboratory experiments. It is a relatively unstable compound, meaning that it can degrade quickly in certain conditions. In addition, it is not suitable for use in certain types of experiments, such as those involving cell culture.

Future Directions

There are a number of potential future directions for the use of (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride in scientific research. One potential direction is the development of new drugs and therapies based on (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride. Another potential direction is the use of (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride in the study of molecular interactions, such as those involving proteins and enzymes. In addition, (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride could be used in the study of gene expression and the regulation of gene expression. Finally, (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride could be used in the development of new materials and technologies, such as those involving nanotechnology.

Synthesis Methods

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride is synthesized through a process known as the Hofmann rearrangement. This process involves the conversion of an amide to an isocyanate, and then to an amine. The reaction is carried out by treating the amide with an acid catalyst, such as hydrochloric acid, and then heating the mixture to a temperature of approximately 150°C. This process yields (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride as the primary product, along with other minor by-products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "N-methylpyrrolidine", "Methanesulfonyl chloride", "Sodium azide", "Sodium hydride", "Methylamine", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Ammonium chloride" ], "Reaction": [ "Step 1: N-methylpyrrolidine is reacted with methanesulfonyl chloride in the presence of a base such as sodium hydroxide to form N-methylpyrrolidine methanesulfonate.", "Step 2: The N-methylpyrrolidine methanesulfonate is then reacted with sodium azide to form N-methylpyrrolidine azide.", "Step 3: Sodium hydride is added to the N-methylpyrrolidine azide to form (3S)-3-azido-N-methylpyrrolidine.", "Step 4: The (3S)-3-azido-N-methylpyrrolidine is reduced with methylamine to form (3S)-3-amino-N-methylpyrrolidine.", "Step 5: The (3S)-3-amino-N-methylpyrrolidine is then reacted with hydrochloric acid to form (3S)-3-amino-N-methylpyrrolidine hydrochloride.", "Step 6: Finally, the (3S)-3-amino-N-methylpyrrolidine hydrochloride is acetylated with acetic anhydride in the presence of ammonium chloride to form (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride." ] }

CAS RN

2770353-42-7

Product Name

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride

Molecular Formula

C6H14ClN3O

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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